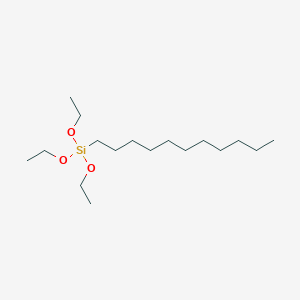
Undecyltriethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyltriethoxysilane is an organosilane compound with the molecular formula C17H38O3Si.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Undecyltriethoxysilane can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS) in the presence of a catalyst. The reaction typically involves the use of an acid or base catalyst to facilitate the hydrolysis of TEOS, followed by the condensation of the resulting silanol groups to form the siloxane bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction between ethanol and silicon, catalyzed by copper chloride (CuCl) and metallic copper nanoparticles. This method allows for the selective synthesis of triethoxysilane and tetraethoxysilane, which can then be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Undecyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application in surface modification and the formation of self-assembled monolayers.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Can occur with various nucleophiles, leading to the formation of different functionalized silanes.
Major Products: The primary products formed from these reactions include siloxane polymers and functionalized silanes, which are used in various applications such as coatings, adhesives, and sealants .
Wissenschaftliche Forschungsanwendungen
Undecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a surface modifier to create hydrophobic surfaces.
Biology: Employed in the preparation of molecularly imprinted polymers (MIPs) for specific recognition of target molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of undecyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups, which then undergo condensation to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts hydrophobic properties to surfaces. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on substrates, leading to the formation of strong covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3, used in hydrosilylation reactions and as a reducing agent.
Octadecyltrimethoxysilane: Used for preparing hydrophobic coatings and self-assembled monolayers.
11-Amino Undecyl Triethoxy Silane: Utilized in scientific research for surface modification and as a building block for various applications.
Uniqueness: Undecyltriethoxysilane is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring surface modification and the formation of stable siloxane networks.
Eigenschaften
IUPAC Name |
triethoxy(undecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O3Si/c1-5-9-10-11-12-13-14-15-16-17-21(18-6-2,19-7-3)20-8-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMWJONYVGXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














